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N,2,3-Trimethylquinoxalin-6-amine
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Overview
Description
N,2,3-Trimethylquinoxalin-6-amine is a chemical compound belonging to the quinoxaline family, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-Trimethylquinoxalin-6-amine typically involves the condensation of 2,3-diaminotoluene with a suitable carbonyl compound, followed by methylation. One common method involves the reaction of 2,3-diaminotoluene with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by methylation using methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N,2,3-Trimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the reagents and conditions used .
Scientific Research Applications
N,2,3-Trimethylquinoxalin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,2,3-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of N,2,3-Trimethylquinoxalin-6-amine, known for its broad range of biological activities.
2,3-Dimethylquinoxaline: Similar in structure but lacks the additional methyl group at the 6-position.
6-Methylquinoxaline: Another related compound with a single methyl group at the 6-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
N,2,3-Trimethylquinoxalin-6-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12N4
- Molecular Weight : 200.24 g/mol
- CAS Number : 107095-00-1
Biological Activity Overview
This compound exhibits several biological activities that have been documented in various studies. The primary areas of focus include:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains.
- Its mechanism often involves disrupting bacterial cell membranes or interfering with intracellular processes.
-
Anticancer Potential :
- Some studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of quinoxaline derivatives, including this compound. Research indicates that compounds in this class can act against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Membrane disruption |
Escherichia coli | 64 µg/mL | Protein synthesis inhibition |
Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study conducted by researchers at PubMed demonstrated that this compound could induce apoptosis in various cancer cell lines.
Case Study: Anticancer Effects on Breast Cancer Cells
A specific study evaluated the effects of this compound on MCF-7 breast cancer cells. The findings were as follows:
- Cell Viability : The compound reduced cell viability by approximately 50% at a concentration of 50 µg/mL after 24 hours.
- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells and a significant alteration in the cell cycle distribution.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Membrane Disruption : The compound can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism and growth.
- Induction of Apoptosis : In cancer cells, it can activate pathways leading to programmed cell death.
Properties
CAS No. |
60639-47-6 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,2,3-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11-6-9(12-3)4-5-10(11)13-7/h4-6,12H,1-3H3 |
InChI Key |
WUXHPPRVIGMQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC)C |
Origin of Product |
United States |
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